Octane-1,1-diol
Description
Octane-1,1-diol (C₈H₁₈O₂) is a diol with hydroxyl (-OH) groups attached to the first carbon atom of an octane chain. This article compares these analogs to infer trends and differences.
Properties
CAS No. |
26762-67-4 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
octane-1,1-diol |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-6-7-8(9)10/h8-10H,2-7H2,1H3 |
InChI Key |
QYPUTBKHHRIDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The position of hydroxyl groups significantly influences physical properties such as melting/boiling points, solubility, and reactivity.
Key Observations :
- Vicinal Diols (1,2-position) : Octane-1,2-diol has a relatively low melting point (36–38°C) and moderate boiling point under reduced pressure, likely due to intramolecular hydrogen bonding .
- 1,3-Diols : Octane-1,3-diol forms cyclic acetals with aldehydes (e.g., acetaldehyde), producing derivatives like 2-methyl-4-pentyl-1,3-dioxane in pear fruits .
Octane-1,2-diol
- Applications : Used in industrial and fine chemicals, particularly as a precursor for polyols and surfactants .
- Reactivity : Vicinal diols are prone to oxidation (e.g., forming ketones or carboxylic acids) and participate in acetal/ketal formation .
Octane-1,3-diol
- Natural Occurrence : Identified in pear fruits, where it reacts with acetaldehyde to form dioxane derivatives with (R)-configurations (>99% enantiomeric excess) .
- Stereochemical Significance : The (R)-configuration of its derivatives highlights its role in chiral synthesis .
1,8-Octanediol
- Applications : Primarily used in research settings, such as studying phase behavior in mixtures (e.g., with cholesterol or cyclohexane) .
Inferred Properties of this compound
- Geminal Diols : 1,1-diols are generally less stable than vicinal or distal diols due to steric strain between adjacent hydroxyl groups. They may spontaneously dehydrate to form ketones or aldehydes.
- Hypothetical Applications: Potential use in specialty polymers or as intermediates in organic synthesis, though stability challenges may limit practical use.
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